5-Methyl-6-chromanic acid
Overview
Description
5-Methyl-6-chromanic acid: is an organic compound with the molecular formula C11H12O3 It is a derivative of chroman, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Methyl-6-chromanic acid can be achieved through several synthetic routes. One common method involves the reaction of Hagemann’s ester with appropriate reagents under controlled conditions . Another approach includes the oxidation of 5-Methylchroman-6-aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-6-chromanic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5-Methyl-6-chromanic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 5-Methyl-6-chromanic acid involves its interaction with molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress in cells.
Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: The compound can induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox): Known for its potent antioxidant activity.
Chromoglicic acid: Used as a medication for asthma and allergic reactions.
Comparison: 5-Methyl-6-chromanic acid is unique due to its specific structural features and functional groups, which contribute to its distinct chemical reactivity and biological activity. Compared to Trolox, it may have different antioxidant potency and stability. Chromoglicic acid, on the other hand, has a different mechanism of action and is primarily used in medical applications .
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-methyl-3,4-dihydro-2H-chromene-6-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-7-8-3-2-6-14-10(8)5-4-9(7)11(12)13/h4-5H,2-3,6H2,1H3,(H,12,13) |
InChI Key |
SBYIWHPHFZBCCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1CCCO2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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